
Z-Vrpr-fmk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-VRPR-FMK (trifluoroacetate salt) is a synthetic peptide inhibitor known for its irreversible inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is cell-permeable and is primarily used in research to study the inhibition of MALT1, which plays a crucial role in T cell activation and immune response regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-VRPR-FMK (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The sequence VRPR is modified with a benzyloxycarbonyl (Z) group at the N-terminus and a fluoromethylketone (FMK) group at the C-terminus. The final product is then converted to its trifluoroacetate salt form for enhanced stability and solubility .
Industrial Production Methods
Industrial production of this compound (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions
Z-VRPR-FMK (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoromethylketone. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound (trifluoroacetate salt) include organic solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products
The major products formed from the reactions of this compound (trifluoroacetate salt) include various peptide derivatives and hydrolyzed fragments. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
Z-VRPR-FMK (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in the investigation of T cell activation and immune response mechanisms.
Medicine: Explored for its potential therapeutic applications in treating immune-related disorders.
Industry: Utilized in the development of novel inhibitors for various biochemical pathways
Mécanisme D'action
Z-VRPR-FMK (trifluoroacetate salt) exerts its effects by irreversibly binding to the active site of MALT1, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of Bcl-10, a substrate of MALT1, leading to reduced activation of the NF-κB signaling pathway. The compound’s cell-permeable nature allows it to effectively inhibit MALT1 activity within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-VAD-FMK: Another peptide inhibitor that targets caspases involved in apoptosis.
Z-DEVD-FMK: A selective inhibitor of caspase-3, used in apoptosis research.
Z-IETD-FMK: Inhibits caspase-8 and is used to study apoptosis and inflammation
Uniqueness
Z-VRPR-FMK (trifluoroacetate salt) is unique due to its specific inhibition of MALT1, which is distinct from other peptide inhibitors that target caspases. This specificity makes it a valuable tool for studying T cell activation and immune response regulation .
Propriétés
Formule moléculaire |
C31H49FN10O6 |
|---|---|
Poids moléculaire |
676.8 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21-,22-,23-,25-/m0/s1 |
Clé InChI |
DYQKGOBRZWMAHV-LCXINAFSSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



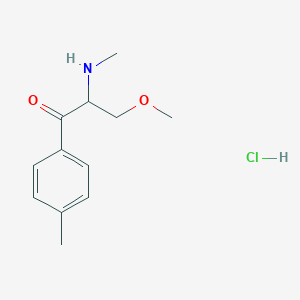

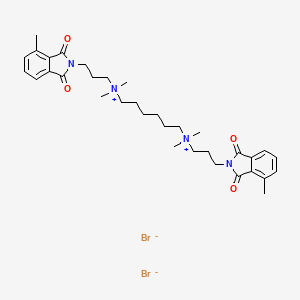

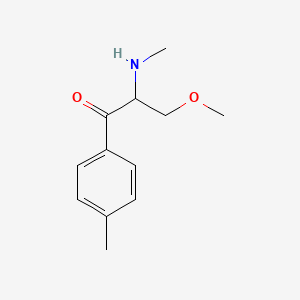
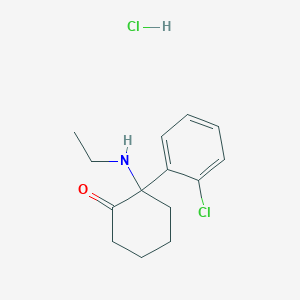
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
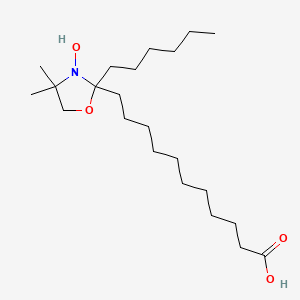
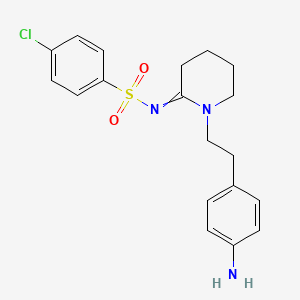
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)

![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)